molecular formula C11H22O5 B14370059 2,5,8,11-Tetraoxapentadecan-14-one CAS No. 92601-47-3

2,5,8,11-Tetraoxapentadecan-14-one

Cat. No.: B14370059
CAS No.: 92601-47-3
M. Wt: 234.29 g/mol
InChI Key: XBIYUFMSBJBYKL-UHFFFAOYSA-N
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Description

2,5,8,11-Tetraoxapentadecan-14-one is an organic compound with a molecular formula of C11H22O6. It is a member of the polyethylene glycol (PEG) family, which is known for its biocompatibility and versatility in various applications. This compound is characterized by its multiple ether linkages and a terminal ketone group, making it a valuable intermediate in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,8,11-Tetraoxapentadecan-14-one typically involves the use of tetraethylene glycol as a starting material. The synthetic route includes several steps such as esterification, mesylation, azide substitution, reduction, and hydrolysis . These reactions are carried out under controlled conditions to ensure high yields and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency. The key advantages of this process are the high yields of products and the ability to produce large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

2,5,8,11-Tetraoxapentadecan-14-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The ether linkages can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted ethers depending on the nucleophile used.

Scientific Research Applications

2,5,8,11-Tetraoxapentadecan-14-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,5,8,11-Tetraoxapentadecan-14-one involves its interaction with molecular targets through its ether linkages and ketone group. These functional groups enable the compound to form stable complexes with other molecules, enhancing their solubility and stability. The pathways involved include the formation of hydrogen bonds and van der Waals interactions, which contribute to the compound’s effectiveness in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5,8,11-Tetraoxapentadecan-14-one is unique due to its terminal ketone group, which provides additional reactivity and versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful compound in various industrial applications.

Properties

CAS No.

92601-47-3

Molecular Formula

C11H22O5

Molecular Weight

234.29 g/mol

IUPAC Name

4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]butan-2-one

InChI

InChI=1S/C11H22O5/c1-11(12)3-4-14-7-8-16-10-9-15-6-5-13-2/h3-10H2,1-2H3

InChI Key

XBIYUFMSBJBYKL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCOCCOCCOCCOC

Origin of Product

United States

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